molecular formula C11H15N3OS B14917898 N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine

N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14917898
M. Wt: 237.32 g/mol
InChI Key: HCCQBYHVVAZJOE-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core with an ethoxypropyl group attached to the nitrogen atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant such as calcium chloride .

Industrial Production Methods

Industrial production methods for thienopyrimidine derivatives, including this compound, may involve large-scale cyclization reactions using automated reactors. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .

Scientific Research Applications

After an extensive search, the specific applications of the compound "N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine" are not detailed within the provided search results. However, the search results do provide information on related thieno[2,3-d]pyrimidine compounds, which can be informative.

Thieno[2,3-d]pyrimidines: Classes and Applications
Thieno[2,3-d]pyrimidines represent a class of chemical compounds with diverse applications, particularly in medicinal chemistry . These compounds have been explored for their inhibitory effects on kinases and their potential use in treating various diseases .

Exemplary research findings

  • aPKC Inhibitors Modifications of thieno[2,3-d]pyrimidines have been investigated to control vascular permeability, prevent edema, and reduce inflammation, offering alternatives to anti-VEGF therapies for eye diseases . Compound 1 (CRT0066854) was identified as a potent and selective chemical tool to modulate aPKC activity .
  • ROCK Inhibitors A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as ROCK inhibitors. One potent compound, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k), showed significant reduction in phosphorylation level of ROCK downstream signaling protein .
  • Cytotoxicity Thieno[2,3-d]pyrimidine derivatives of benzimidazole have been synthesized and evaluated for their cytotoxicity against MDA-MB-231, MCF-7, and 3T3 cell lines. Thieno[2,3-d]pyirimidine-4-one 16 and 21 possess high cytotoxicity against MDA-MB-231 cells after 24h .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the ethoxypropyl group may enhance its solubility and bioavailability compared to other thienopyrimidine derivatives .

Biological Activity

N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings regarding its biological activity, focusing on cytotoxicity, mechanism of action, and therapeutic implications.

Chemical Structure and Properties

This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The ethoxypropyl substitution enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity against Breast Cancer Cells : In vitro studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, compound 21 exhibited an IC50 of 0.074 μM against MCF-7 cells and 0.029 μM against MDA-MB-231 cells, indicating high potency .
CompoundCell LineIC50 (μM)
21MCF-70.074
21MDA-MB-2310.029
16MDA-MB-2310.058

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of key signaling pathways associated with tumor growth:

  • EGFR Inhibition : Several studies indicate that thieno[2,3-d]pyrimidines can inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. This inhibition leads to reduced proliferation of cancer cells .
  • Induction of Apoptosis : Fluorescence studies have suggested that treatment with these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Research Findings and Case Studies

In a comprehensive evaluation of thieno[2,3-d]pyrimidine derivatives:

  • In Vitro Studies : A series of derivatives were synthesized and tested for their anti-tumor properties. The results indicated that modifications to the thieno[2,3-d]pyrimidine structure could significantly enhance cytotoxicity against breast cancer cells while maintaining lower toxicity towards normal fibroblast cells (e.g., BALB/3T3) .
  • Case Study Example : A specific derivative demonstrated an IC50 value of 13.42 μg/mL against MCF-7 cells, showcasing its potential as a lead compound for further development .

Properties

Molecular Formula

C11H15N3OS

Molecular Weight

237.32 g/mol

IUPAC Name

N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C11H15N3OS/c1-2-15-6-3-5-12-10-9-4-7-16-11(9)14-8-13-10/h4,7-8H,2-3,5-6H2,1H3,(H,12,13,14)

InChI Key

HCCQBYHVVAZJOE-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1=C2C=CSC2=NC=N1

Origin of Product

United States

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